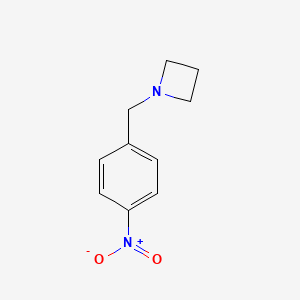

4-(Azetidin-1-yl-methyl)-nitrobenzene

Description

Significance of Four-Membered Nitrogen Heterocycles (Azetidines) in Contemporary Organic Chemistry

Azetidines, four-membered saturated heterocycles containing a single nitrogen atom, occupy a unique position in organic chemistry. nih.govresearchgate.netresearchgate.net Their significance stems from a delicate balance between stability and reactivity, a direct consequence of their inherent ring strain, which is approximately 25.4 kcal/mol. nih.gov This value is intermediate between the highly reactive and less stable three-membered aziridines and the more stable and unreactive five-membered pyrrolidines. nih.gov This moderate ring strain allows for selective ring-opening reactions under appropriate conditions, making azetidines versatile synthetic intermediates for the construction of more complex acyclic and heterocyclic structures. researchgate.netnih.gov

In the realm of medicinal chemistry, the azetidine (B1206935) ring is considered a "privileged motif." Its rigid, three-dimensional structure provides a valuable scaffold for positioning substituents in a well-defined spatial orientation, which is crucial for optimizing interactions with biological targets. nih.govchemicalbook.com The inclusion of an azetidine ring can favorably modulate the physicochemical properties of a drug candidate, such as solubility, lipophilicity, and metabolic stability. nih.gov Consequently, azetidine derivatives are found in a number of biologically active compounds and approved pharmaceuticals. nih.govchemicalbook.com The development of robust and stereoselective methods for the synthesis of functionalized azetidines remains an active area of research, with techniques including intramolecular cyclizations, cycloadditions, and ring expansions being continuously refined. rsc.orgresearchgate.netresearchgate.net

Strategic Role of Nitrobenzene (B124822) Derivatives as Versatile Synthetic Intermediates and Precursors

Nitrobenzene and its derivatives are fundamental building blocks in chemical synthesis, largely due to the versatile reactivity of the nitro group. nih.govnih.gov The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly when other electron-withdrawing groups are present or when the nitro group is in the ortho or para position to a leaving group. nih.gov

The most significant application of nitrobenzene is as a precursor to aniline (B41778), with approximately 95% of industrially produced nitrobenzene being used for this conversion via hydrogenation. chemicalbook.comnih.gov Aniline is a crucial intermediate for the production of a vast range of commodities, including polyurethanes, rubber chemicals, dyes, pesticides, and pharmaceuticals like paracetamol. nih.gov Beyond its reduction to an amine, the nitro group can be selectively reduced to various other functionalities, including azoxy, azo, and hydroxylamino groups, providing access to a diverse array of nitrogen-containing compounds. nih.gov Furthermore, nitroaromatic compounds serve as starting materials in the synthesis of various pharmaceuticals and pesticides. The synthesis of nitroaromatics is typically achieved through the electrophilic nitration of an aromatic ring using a mixture of nitric and sulfuric acids.

Rationale for Academic Investigation into Hybrid Azetidinyl-Nitroaromatic Architectures

The academic pursuit of hybrid molecules incorporating both azetidine and nitroaromatic moieties, such as 4-(Azetidin-1-yl-methyl)-nitrobenzene, is driven by the potential for discovering novel chemical reactivity and molecular properties. This investigation is primarily centered on two key areas: the development of new synthetic methodologies and the study of the interplay between the distinct electronic and steric features of the constituent parts.

A primary motivation for studying hybrid azetidinyl-nitroaromatic systems is the development of efficient and modular synthetic routes. The construction of the C(sp³)-N bond linking the benzylic carbon to the azetidine nitrogen is a key synthetic challenge. A plausible and direct approach involves the nucleophilic substitution of a 4-nitrobenzyl halide with azetidine. This reaction leverages the nucleophilicity of the secondary amine of the azetidine ring and the electrophilicity of the benzylic carbon, which is activated by the adjacent aromatic ring.

| Step | Reaction Type | Reactant A | Reactant B | Typical Conditions | Product |

| 1 | Nucleophilic Substitution | Azetidine | 4-Nitrobenzyl bromide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), Room Temp. | This compound |

This table represents a generalized synthetic approach. Specific conditions may vary.

Further research in this area could explore alternative pathways, such as reductive amination of 4-nitrobenzaldehyde (B150856) with azetidine, or transition-metal-catalyzed cross-coupling reactions. The development of one-pot procedures or solid-phase syntheses for creating libraries of such compounds is also of significant interest, enabling broader exploration of their potential applications.

The combination of the azetidine ring and the nitrobenzene group within a single molecule creates a system with intriguing electronic and steric properties. The nitro group exerts a strong electron-withdrawing effect (-I, -M), significantly lowering the electron density of the benzene (B151609) ring. This electronic pull influences the reactivity of the aromatic ring and the properties of the benzylic methylene (B1212753) bridge.

Conversely, the azetidine ring, while primarily a sigma-donating alkyl amine, possesses a unique, conformationally restrained structure. Its puckered, four-membered ring introduces specific steric constraints that can influence the rotational freedom around the benzyl-nitrogen bond and affect how the molecule interacts with other chemical species or biological receptors. The interplay between the electron-withdrawing nature of the nitro-aryl moiety and the steric bulk and conformational rigidity of the azetidine heterocycle is a key area for academic investigation. Understanding these combined effects is crucial for predicting the molecule's reactivity, conformation, and potential as a scaffold in medicinal chemistry or materials science.

| Structural Moiety | Primary Electronic Effect | Primary Steric/Conformational Effect | Anticipated Influence on Molecule |

| 4-Nitrophenyl group | Strong electron-withdrawal | Planar aromatic system | Modulates basicity of azetidine N; influences reactivity of the benzylic C-H bonds. |

| Azetidine ring | Inductive electron-donation (sigma) | Conformationally restricted, puckered ring | Introduces steric bulk; limits conformational freedom around the N-CH₂ bond. |

| Methylene bridge (-CH₂-) | Insulator between electronic systems | Provides rotational flexibility | Tethers the two moieties; conformation is influenced by adjacent groups. |

This table summarizes the expected intramolecular effects within the hybrid structure.

Structure

3D Structure

Properties

CAS No. |

263339-25-9 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-[(4-nitrophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)10-4-2-9(3-5-10)8-11-6-1-7-11/h2-5H,1,6-8H2 |

InChI Key |

LNPHQJHJCPPYNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Azetidin 1 Yl Methyl Nitrobenzene and Analogous Systems

Construction of the Azetidine (B1206935) Ring System in the Context of Aromatic Substitution

The formation of the azetidine ring is a challenging synthetic task due to the inherent ring strain of the four-membered heterocycle. rsc.org However, a number of powerful strategies have been developed to overcome this hurdle, broadly categorized into intramolecular cyclization and intermolecular cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are among the most common methods for constructing the azetidine ring. These approaches typically involve the formation of a carbon-nitrogen bond from a linear precursor containing a suitably positioned leaving group and a nucleophilic nitrogen atom.

A significant advancement in C-N bond formation is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.orgnih.gov This methodology allows for the direct conversion of a C-H bond into a C-N bond, offering a highly efficient and atom-economical route to azetidines. organic-chemistry.org The reaction typically employs a directing group, such as picolinamide (B142947) (PA), to position the palladium catalyst in proximity to the desired C-H bond for activation. nih.govorganic-chemistry.org

The general mechanism involves the coordination of the directing group to the palladium(II) catalyst, followed by cyclometalation to form a palladacycle. Subsequent oxidation of Pd(II) to Pd(IV) and reductive elimination furnishes the azetidine ring and regenerates the Pd(II) catalyst. organic-chemistry.org This catalytic cycle has been successfully applied to synthesize a variety of azetidines with high diastereoselectivity. organic-chemistry.org

Table 1: Examples of Palladium(II)-Catalyzed C(sp³)–H Amination for Azetidine Synthesis organic-chemistry.orgacs.org

| Substrate | Catalyst/Reagents | Product | Yield (%) |

| N-(2-methylpropyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂, Ac₂O | 2-methyl-1-(picolinoyl)azetidine | 85 |

| N-(3,3-dimethylbutyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂, Ac₂O | 2,2-dimethyl-1-(picolinoyl)azetidine | 78 |

| N-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂, Ac₂O | Fused azabicyclic product | 65 |

This table is generated based on data presented in the referenced articles and is for illustrative purposes.

This method has been shown to be applicable to the synthesis of complex polycyclic nitrogen-containing heterocycles, including azabicyclic scaffolds. acs.org The reaction exhibits broad substrate scope and can tolerate various functional groups. acs.orgresearchgate.net

A more traditional yet highly effective method for azetidine synthesis is the base-mediated intramolecular cyclization of γ-amino alcohols or their derivatives. rsc.org In this approach, a 3-amino-1-propanol derivative is typically activated by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen atom displaces the leaving group to form the azetidine ring. frontiersin.org

The efficiency of this ring closure is dependent on several factors, including the nature of the leaving group, the choice of base, and the substitution pattern on the carbon backbone. Strong, non-nucleophilic bases are often employed to minimize side reactions. This method has been widely used for the synthesis of a diverse range of substituted azetidines. rsc.org

Table 2: Examples of Base-Mediated Ring Closure for Azetidine Synthesis rsc.orgorganic-chemistry.org

| Starting Material | Activating Agent | Base | Product |

| 3-Amino-1-propanol | MsCl, Et₃N | KOtBu | Azetidine |

| 1-Phenyl-3-amino-1-propanol | TsCl, Pyridine | NaH | 2-Phenylazetidine |

| (R)-3-(benzylamino)butan-1-ol | MsCl, Et₃N | KOtBu | (R)-1-benzyl-3-methylazetidine |

This table is generated based on data presented in the referenced articles and is for illustrative purposes.

Strain-release strategies utilize highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), to drive the formation of the azetidine ring. nih.govrsc.org The high ring strain of ABBs makes them susceptible to nucleophilic attack, leading to the opening of the bicyclic system and the formation of a functionalized azetidine. bris.ac.uk This approach allows for the introduction of two new substituents onto the azetidine ring in a single step. rsc.org

The reaction of ABBs with a variety of nucleophiles and electrophiles has been demonstrated, providing access to a wide array of densely functionalized azetidines. chemrxiv.orgresearchgate.net This method is particularly powerful for creating complex and stereodefined azetidine derivatives that would be difficult to access through other means. nih.gov

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions provide a convergent approach to the azetidine core by combining two acyclic components.

The Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, is a classic and versatile method for the synthesis of β-lactams (2-azetidinones). researchgate.netorganic-chemistry.org While this reaction directly produces a β-lactam, the resulting 2-azetidinone can serve as a valuable precursor to azetidines through subsequent reduction of the carbonyl group.

The mechanism of the Staudinger cycloaddition is generally considered to be stepwise, involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. organic-chemistry.orgacs.org This intermediate then undergoes conrotatory ring closure to yield the β-lactam. acs.org The stereochemical outcome of the reaction can often be controlled by the nature of the substituents on both the ketene and the imine. organic-chemistry.orgresearchgate.net Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine. mdpi.com

Table 3: Examples of [2+2] Ketene-Imine Cycloaddition researchgate.netmdpi.com

| Ketene Precursor | Imine | Product (β-Lactam) |

| Acetyl chloride | N-Benzylidene-aniline | 1,4-diphenyl-3-methyl-azetidin-2-one |

| Phenoxyacetyl chloride | N-(4-methoxybenzylidene)ethylamine | 1-ethyl-3-phenoxy-4-(4-methoxyphenyl)azetidin-2-one |

| Chloroacetyl chloride | N-Propylidene-propylamine | 3-chloro-1-propyl-4-propyl-azetidin-2-one |

This table is generated based on data presented in the referenced articles and is for illustrative purposes.

The reduction of the resulting β-lactam to the corresponding azetidine can be achieved using various reducing agents, such as lithium aluminum hydride or borane (B79455) complexes, providing a two-step route to the saturated four-membered heterocycle.

Aza-Paternò-Büchi Photocycloaddition

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods for the synthesis of functionalized azetidines. frontiersin.orgnih.gov This reaction typically involves the photoexcitation of an imine to its excited state, which then undergoes a cycloaddition with an alkene. organicchemistrytutor.com

Historically, the application of the aza-Paternò-Büchi reaction has been hampered by challenges, including the rapid E/Z isomerization of acyclic imines in their excited state, which competes with the desired cycloaddition. nih.gov Consequently, many successful examples have utilized cyclic imines to prevent this isomerization pathway or have been limited to intramolecular reactions. frontiersin.orgstackexchange.com Traditional protocols often require the use of high-energy UV light, which can limit the functional group tolerance and the synthetic utility of the resulting azetidine products. organicchemistrytutor.com

Recent advancements have focused on overcoming these limitations. The use of visible-light photocatalysis has emerged as a milder and more selective alternative. stackexchange.com For instance, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using a visible-light-absorbing iridium(III) photocatalyst. libretexts.org This method proceeds via a triplet energy transfer mechanism, activating the isoxazoline (B3343090) precursor to react with a broad range of alkenes. libretexts.org Intramolecular variants of the visible-light-mediated aza-Paternò-Büchi reaction have also been developed, allowing for the synthesis of complex tricyclic azetidine scaffolds from unactivated alkenes. researchgate.netlibretexts.org

Table 1: Comparison of Traditional vs. Modern Aza-Paternò-Büchi Reactions

| Feature | Traditional Aza-Paternò-Büchi | Visible-Light-Mediated Aza-Paternò-Büchi |

| Energy Source | UV Light | Visible Light |

| Imines Used | Often cyclic to prevent isomerization | Acyclic imine equivalents (e.g., oximes) can be used |

| Catalyst | Often uncatalyzed (direct irradiation) | Photocatalyst (e.g., Iridium or Ruthenium complexes) |

| Reaction Conditions | Harsher, can lead to side reactions | Milder, better functional group tolerance |

| Scope | More limited | Broader substrate scope, including unactivated alkenes |

Alkylation of Primary Amines with Polyhalide Propanol (B110389) Derivatives

The formation of the azetidine ring through the alkylation of primary amines represents a classical and robust strategy. This approach generally involves the reaction of a primary amine with a three-carbon unit bearing two leaving groups at the 1- and 3-positions. While not explicitly detailing "polyhalide propanol derivatives," a closely related and effective method involves the use of 2-substituted-1,3-propanediols that are converted in situ into reactive bis-electrophiles.

A straightforward synthesis of 1,3-disubstituted azetidines has been achieved by the alkylation of primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols. nih.gov In this one-pot procedure, the diol is treated with triflic anhydride, followed by the addition of a primary amine. The double nucleophilic substitution of the resulting bis-triflate by the primary amine leads to the formation of the azetidine ring. The nucleophilicity of the amine plays a crucial role in the success of this reaction, with less nucleophilic amines such as anilines giving lower yields. google.com

Titanium(IV)-Mediated Coupling Reactions

Titanium(IV)-mediated reactions have emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles, including azetidines. These methods often proceed through unique intermediates, allowing for the construction of molecular architectures that are difficult to access through traditional means.

One notable example is the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. libretexts.orgaakash.ac.in This reaction utilizes an alkyl Grignard reagent or a terminal olefin as a coupling partner. The proposed mechanism involves a Kulinkovich-type pathway, where a titanacyclopropane intermediate is formed. libretexts.org This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to construct the four-membered azetidine ring in a single step. aakash.ac.in

Another strategy involves the formation of titanacyclobutanes from ketones or alkenes. Halogenation of these organotitanium species yields functionalized alkyl dihalides, which can then be reacted with amines to afford azetidine building blocks. youtube.com This approach provides a modular assembly of 3-azetidines and related spirocyclic systems. youtube.com

Ring Contraction Methodologies from Larger Heterocycles

Ring contraction of larger nitrogen-containing heterocycles provides an alternative and often stereocontrolled route to azetidines. This strategy leverages the pre-existing stereochemistry of the starting material to construct the strained four-membered ring.

A notable example is the synthesis of N-sulfonylazetidines through the ring contraction of α-bromo-N-sulfonylpyrrolidinones. libretexts.orgnih.gov This reaction is typically promoted by a base, such as potassium carbonate. The proposed mechanism involves a nucleophilic addition to the amide carbonyl group, followed by N-C(O) bond cleavage to generate an α-bromocarbonyl intermediate with a γ-positioned amide anion. This intermediate then undergoes an intramolecular S_N2 cyclization, resulting in the formation of the azetidine ring with concomitant expulsion of the bromide ion. libretexts.org This method is versatile, allowing for the incorporation of various nucleophiles, such as alcohols and phenols, into the final azetidine product. nih.gov

Nucleophilic Displacement Strategies for Azetidine Ring Formation

Intramolecular nucleophilic displacement is a cornerstone of heterocyclic synthesis and a frequently employed method for the construction of the azetidine ring. nih.gov This strategy typically involves a γ-amino halide or a γ-amino alcohol with an activated hydroxyl group (e.g., mesylate or tosylate). The nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon at the γ-position and displacing the leaving group to form the four-membered ring in an S_N2 fashion. researchgate.netmagritek.com

The success of this cyclization is often influenced by the substitution pattern and the nature of the protecting group on the nitrogen. While the formation of five- and six-membered rings through similar intramolecular cyclizations is generally favorable, the formation of the strained four-membered azetidine ring can be more challenging. Despite this, numerous examples in the literature demonstrate the utility of this approach for accessing a wide range of substituted azetidines. google.comnih.gov

Introduction and Functionalization of the Nitrobenzene (B124822) Moiety

Once the azetidine ring is constructed, the subsequent introduction and functionalization of the nitrobenzene moiety are critical for arriving at the target compound, 4-(azetidin-1-yl-methyl)-nitrobenzene.

Coupling Reactions Involving Nitroaryl Halides and Azetidine Nucleophiles (e.g., SNAr)

The formation of the crucial C-N bond between the azetidine ring and the nitroaryl system is a key step in the synthesis of this compound. While direct Nucleophilic Aromatic Substitution (SNAr) on a nitro-activated aryl halide is a common strategy for forming aryl-nitrogen bonds, the synthesis of the target compound typically proceeds via a nucleophilic substitution reaction on a benzylic halide. In this pathway, azetidine acts as a nucleophile, displacing a leaving group from 4-nitrobenzyl halide. The electron-withdrawing nitro group facilitates this SN2-type reaction by stabilizing the transition state.

For analogous systems where the azetidine ring is directly attached to the aromatic ring, SNAr reactions are highly relevant. In these cases, a nitroaryl halide, such as 4-fluoro-1-nitrobenzene, is treated with azetidine. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, enabling the displacement of the halide.

Table 1: Representative Conditions for Nucleophilic Substitution Reactions

Diversification via Reduction of the Nitro Group to Amine and Subsequent Transformations

The nitro group in this compound is a synthetic linchpin, allowing for extensive diversification of the molecule. Its reduction to the corresponding aniline (B41778), 4-(azetidin-1-yl-methyl)-aniline, opens up a vast array of subsequent chemical transformations. The key challenge is the chemoselective reduction of the nitro group without affecting other potentially sensitive functionalities.

A variety of reliable methods have been established for this transformation. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a highly efficient method. commonorganicchemistry.com Other common approaches involve the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. commonorganicchemistry.comresearchgate.net These methods are often preferred for their tolerance of a wide range of functional groups. rsc.org For instance, iron-based catalyst systems have demonstrated high selectivity for nitro group reduction under mild conditions. rsc.orgorganic-chemistry.org

Table 2: Common Reagents for Chemoselective Nitro Group Reduction

Once the aniline is formed, it can undergo numerous transformations:

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a range of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively, which are common motifs in bioactive molecules.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines.

Coupling Reactions: The aniline can participate in various C-N bond-forming cross-coupling reactions, such as Buchwald-Hartwig amination, to build more complex structures.

Application of Protecting Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of complex molecules containing the azetidinyl-nitroaromatic scaffold, protecting groups are indispensable tools to ensure chemoselectivity. nih.gov The azetidine nitrogen, being a secondary amine, is both basic and nucleophilic, and often requires protection to prevent unwanted side reactions during subsequent synthetic steps. acs.orgresearchgate.netnih.gov

Commonly used protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is dictated by its stability under the planned reaction conditions and the mildness of its removal. For example, the Boc group is stable to many non-acidic reagents but is easily removed with mild acid (e.g., trifluoroacetic acid), while the Cbz group is stable to acid but can be cleaved by catalytic hydrogenation. researchgate.net

The concept of orthogonal protection is crucial in complex syntheses. google.comthieme-connect.denih.gov This strategy involves using multiple protecting groups that can be removed under distinct conditions without affecting the others. For instance, one could protect the azetidine nitrogen with a Boc group while another functional group elsewhere in the molecule is protected with a fluorenylmethyloxycarbonyl (Fmoc) group (removable by base) or an allyl group (removable by palladium catalysis). This allows for the selective deprotection and functionalization of specific sites within the molecule in a controlled, stepwise manner. google.com

Stereoselective and Diastereoselective Synthesis of Azetidinyl-Nitroaromatic Compounds

The introduction of chirality into azetidinyl-nitroaromatic compounds can significantly impact their biological activity. Stereoselective and diastereoselective syntheses are employed to control the three-dimensional arrangement of substituents on the azetidine ring. nih.govuni-muenchen.debham.ac.ukbirmingham.ac.uk

Key strategies for achieving stereocontrol include:

Use of Chiral Starting Materials: Syntheses can begin with enantiomerically pure precursors, such as amino acids or chiral amino alcohols. The inherent chirality of the starting material is then transferred to the final azetidine product. nih.govlookchem.com

Chiral Auxiliaries: A temporary chiral group can be attached to the molecule to direct a stereoselective reaction. For example, chiral tert-butanesulfinamides have been successfully used to synthesize enantioenriched C2-substituted azetidines with high diastereoselectivity. acs.org After the key stereocenter-forming step, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts, often based on transition metals complexed with chiral ligands, can be used to favor the formation of one enantiomer over the other. nih.gov This approach has been applied to various reactions that form or functionalize the azetidine ring. acs.orgresearchgate.netacs.org

For example, a diastereoselective cyclization of a homoallylic amine can yield a cis-2,4-disubstituted azetidine. nih.gov Such methods allow for the precise construction of azetidines with specific relative and absolute stereochemistry, which can then be coupled to a nitroaromatic moiety.

Green Chemistry Principles in the Synthesis of Azetidine Derivatives (e.g., Ultrasound Assistance)

Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles to minimize environmental impact. nih.gov For the synthesis of azetidine derivatives, techniques such as ultrasound-assisted synthesis have emerged as powerful, eco-friendly alternatives to conventional heating methods. benthamdirect.comx-mol.netbohrium.com

Ultrasonic irradiation enhances chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. proquest.combenthamdirect.com

Key advantages of using ultrasound in the synthesis of azetidines and other nitrogen heterocycles include:

Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes. proquest.com

Increased Yields and Purity: Sonication can improve reaction efficiency and reduce the formation of byproducts. bohrium.com

Energy Efficiency: Ultrasound is a more direct and efficient method of energy transfer compared to conventional thermal heating. proquest.com

This approach can be applied to various steps in the synthesis of this compound, such as the C-N bond-forming cyclization to create the azetidine ring or the nucleophilic substitution step. nih.gov

Chemical Reactivity and Transformation Pathways

Reactivity Governed by the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a primary driver of its chemical reactivity. rsc.orgrsc.orgresearchwithrutgers.com This inherent strain makes the ring susceptible to cleavage under various conditions, while still being more stable and easier to handle than the more strained three-membered aziridine (B145994) ring. rsc.org

The reactivity of azetidines is largely driven by a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This strain energy is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the relatively unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This energetic instability provides a thermodynamic driving force for reactions that lead to the opening of the ring, thereby relieving the strain.

The consequence of this ring strain is a facile cleavage of the C-N sigma bonds under appropriate reaction conditions. rsc.org Ring-opening reactions of unsymmetrical azetidines can be initiated by nucleophiles or electrophiles. These reactions often require activation, for instance, by converting the azetidine into a quaternary ammonium (B1175870) salt or by using Lewis acid catalysis, which makes the ring more susceptible to nucleophilic attack. magtech.com.cn The regioselectivity of the ring-opening is influenced by the substituents on the ring, with electronic effects often playing a dominant role. For example, substituents that can stabilize a positive charge on an adjacent carbon atom can direct the nucleophilic attack to that carbon. magtech.com.cn

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This property allows it to react with a variety of electrophiles. The nucleophilicity of the nitrogen is a key factor in the initiation of certain polymerization processes and in its interaction with acids and alkylating agents. The electron density on the nitrogen atom, along with the ring strain, controls the chemical activities of the azetidine moiety. researchgate.net The nitrogen atom can be protonated, alkylated, or acylated, leading to the formation of azetidinium salts, which are even more susceptible to nucleophilic ring-opening.

The inherent ring strain of azetidines makes them suitable monomers for ring-opening polymerization (ROP). rsc.org This process can be initiated by cationic or anionic species.

Cationic Ring-Opening Polymerization (CROP): Azetidine and its derivatives can undergo CROP in the presence of cationic initiators like acids. researchgate.net The polymerization of unsubstituted azetidine, for instance, proceeds via a cationic mechanism to form hyperbranched poly(trimethylenimine). rsc.org The process involves the protonation of the azetidine nitrogen, followed by nucleophilic attack of another monomer molecule on one of the ring carbons, leading to ring opening and chain propagation.

Anionic Ring-Opening Polymerization (AROP): While less common for simple azetidines, N-sulfonylated azetidines are known to undergo anionic ring-opening polymerization. rsc.orgnsf.gov This process is typically initiated by strong bases and proceeds via nucleophilic attack on a ring carbon, leading to the formation of linear polymers. nih.gov The nature of the N-sulfonyl group can influence the polymerization kinetics and the properties of the resulting polymer. nsf.gov

| Polymerization Type | Initiator Type | Resulting Polymer Structure | Monomer Example |

| Cationic | Acids (e.g., HBr, HClO₄) | Hyperbranched | Azetidine |

| Anionic | Strong Bases (e.g., nBuN(K)Ms) | Linear or Branched | N-(methanesulfonyl)azetidine |

Reactivity of the Nitro Group on the Benzene (B151609) Ring

The nitro group (–NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the attached benzene ring. Its effects are twofold: it deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position, and it can undergo various reductive transformations.

The reduction of the nitro group is a fundamental transformation in organic chemistry, providing a route to various nitrogen-containing functional groups. acs.org The complete reduction of a nitroaromatic compound yields the corresponding primary amine (an aniline (B41778) derivative). This transformation is of significant industrial importance.

The reduction process is stepwise and can be controlled to yield different intermediates. The typical pathway for the reduction of nitrobenzene (B124822) to aniline involves the following intermediates: rsc.org

Nitrosobenzene (B162901): The initial two-electron reduction of nitrobenzene yields nitrosobenzene.

Phenylhydroxylamine: Further reduction of nitrosobenzene leads to phenylhydroxylamine.

Aniline: The final step is the reduction of phenylhydroxylamine to aniline.

Under different reaction conditions and with different reducing agents, condensation reactions between these intermediates can occur, leading to dimeric products:

Azoxybenzene: Formed from the condensation of nitrosobenzene and phenylhydroxylamine.

Azobenzene: Can be formed by the reduction of azoxybenzene.

Hydrazobenzene (1,2-diphenylhydrazine): Formed by the reduction of azobenzene.

A variety of reducing agents can be employed for these transformations, including catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), metal/acid combinations (e.g., Fe/HCl, Sn/HCl), and transfer hydrogenation. nm.gov The choice of reagent and conditions allows for the selective formation of the desired product.

| Reduction Product | Intermediate(s) | General Conditions |

| Aniline | Nitrosobenzene, Phenylhydroxylamine | Catalytic hydrogenation, Metal/acid |

| Azoxybenzene | Nitrosobenzene, Phenylhydroxylamine | Mild reducing agents |

| Azobenzene | Azoxybenzene | Further reduction of azoxybenzene |

| Hydrazobenzene | Azobenzene | Further reduction of azobenzene |

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) reactions. quora.com It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. quora.comyoutube.com

The resonance structures of nitrobenzene show that the electron-withdrawing effect is most pronounced at the ortho and para positions, which acquire a partial positive charge. quora.com As a result, electrophiles, which are electron-seeking species, will preferentially attack the meta position, which is the least deactivated position. youtube.comquora.com Therefore, the nitro group is considered a meta-director in EAS reactions. youtube.com Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions on nitrobenzene are significantly slower than on benzene itself and require harsher conditions.

Directed Metalation: Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent. baranlab.orgorganic-chemistry.org The DMG coordinates to the lithium, facilitating the deprotonation at the adjacent site. baranlab.org

However, the nitro group is generally not compatible with the conditions used for directed metalation. The strong electron-withdrawing nature of the nitro group makes the aromatic protons more acidic, but it also makes the nitro group itself susceptible to nucleophilic attack by the strong organolithium bases. Furthermore, many common DMGs are electron-donating or Lewis basic groups, which is contrary to the electronic nature of the nitro group. While some specialized methods exist for metalating highly electron-deficient rings, the direct ortho metalation of a simple nitrobenzene derivative using standard alkyllithium bases is generally not a feasible strategy.

Intermolecular and Intramolecular Reactions Involving Both Azetidine and Nitroaromatic Moieties

The dual presence of the strained azetidine ring and the reactive nitroaromatic system within the same molecule opens up possibilities for complex reactions where both moieties can participate or influence each other's reactivity.

The reactivity of azetidines is largely governed by their significant ring strain (approximately 25.4 kcal/mol), which is intermediate between that of the more reactive aziridines and the less strained pyrrolidines researchwithrutgers.comrsc.orgresearchgate.net. This inherent strain makes azetidines susceptible to ring-opening reactions when treated with various nucleophiles and electrophiles rsc.orgnih.govbohrium.comresearchgate.net.

In 4-(azetidin-1-yl-methyl)-nitrobenzene, the azetidine nitrogen is N-alkylated with a p-nitrobenzyl group. The electron-withdrawing nature of the p-nitrobenzyl group is expected to decrease the nucleophilicity of the azetidine nitrogen compared to a simple N-alkyl azetidine. This is due to the inductive effect of the nitro group, which reduces the electron density on the nitrogen atom.

This reduction in nitrogen's basicity and nucleophilicity can have several consequences for the azetidine ring's reactivity:

Activation towards Nucleophilic Ring Opening: By pulling electron density away from the nitrogen, the p-nitrobenzyl group can make the methylene (B1212753) carbons of the azetidine ring more electrophilic and thus more susceptible to attack by external nucleophiles.

Formation of Azetidinium Ions: The quaternization of the azetidine nitrogen to form an azetidinium ion is a common strategy to further activate the ring for nucleophilic opening bohrium.comresearchgate.net. The electron-withdrawing p-nitrobenzyl group might influence the ease of this quaternization and the subsequent regioselectivity of the ring-opening.

Stability of the Ring: While the electron-withdrawing group enhances susceptibility to nucleophilic attack, it may increase the stability of the azetidine ring towards certain acid-mediated decomposition pathways by reducing the proton affinity of the nitrogen.

| Azetidine Derivative | Reagent | Product of Ring Opening | Influence of N-Substituent |

| N-Benzoylazetidine | Thiophenol | S-Phenyl 3-(benzamido)propanethiol | The electron-withdrawing benzoyl group activates the ring for nucleophilic attack. |

| 1-Methylazetidinium iodide | Sodium azide | 1-Azido-3-(dimethylamino)propane | The positive charge on the nitrogen strongly activates the ring for SN2-type opening. |

| N-(p-Toluenesulfonyl)azetidine | Organocuprates | N-Substituted γ-amino compounds | The tosyl group is a strong electron-withdrawing group that facilitates ring opening. |

This table provides examples of how N-substituents on the azetidine ring influence its reactivity towards ring-opening reactions.

The presence of two distinct reactive centers in this compound—the electrophilic aromatic ring (if a leaving group is present) and the strained, electrophilic azetidine ring—raises important questions of chemoselectivity. The outcome of a reaction with a given nucleophile will depend on the relative reactivity of these two sites under the specific reaction conditions.

A nucleophile could potentially:

Attack the aromatic ring in an SNAr reaction (if a leaving group is present).

Attack one of the methylene carbons of the azetidine ring, leading to ring-opening.

The chemoselectivity of such transformations can be tuned by several factors:

Nature of the Nucleophile: Hard nucleophiles may favor attack at the more polarized carbonyl-like carbons of an activated azetidine (e.g., after N-acylation), while softer nucleophiles might preferentially attack the aromatic ring in an SNAr reaction.

Reaction Conditions: Temperature, solvent, and the presence of catalysts can all influence the relative rates of the two competing reaction pathways. For instance, Lewis acids could be used to activate the azetidine ring towards ring-opening.

Substituents: The presence and position of a leaving group on the aromatic ring are crucial for the SNAr pathway. Without a suitable leaving group, reactions will likely be directed towards the azetidine moiety.

For example, in a derivative of this compound containing a fluorine atom ortho to the nitro group, a soft nucleophile under anhydrous, aprotic conditions might favor the SNAr reaction. Conversely, a strong, hard nucleophile in the presence of a Lewis acid might promote the ring-opening of the azetidine. The selective transformation of one functional group in the presence of the other is a key challenge and opportunity in the synthetic manipulation of this molecule.

Derivatization and Functionalization Strategies for Enhanced Molecular Complexity

Modifications at the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for introducing structural diversity. Its nucleophilic character allows for a range of transformations, including alkylation, acylation, and sulfonylation, which can significantly alter the steric and electronic properties of the molecule.

N-alkylation and N-acylation are fundamental reactions for modifying the azetidine nitrogen. These transformations introduce new carbon-based substituents, which can modulate the compound's lipophilicity, polarity, and biological activity.

N-Alkylation: The introduction of alkyl groups onto the azetidine nitrogen can be achieved through various methods. A common approach involves the reaction of the parent azetidine with an alkyl halide in the presence of a base. The choice of alkylating agent and reaction conditions can influence the outcome and efficiency of the reaction. For instance, the use of different alkyl halides can lead to a library of N-alkylated derivatives.

N-Acylation: Acylation of the azetidine nitrogen introduces an acyl group, which can serve as a handle for further functionalization or can directly impact the molecule's properties. This is typically accomplished by reacting the azetidine with an acyl chloride or an acid anhydride. N-acylation can also be a step in more complex synthetic sequences, for example, in the preparation of peptidomimetics where the azetidine serves as a constrained amino acid surrogate. rsc.org

| Modification | Reagents | General Outcome |

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Base (e.g., K2CO3, Et3N) | Introduction of an alkyl group (R) onto the azetidine nitrogen. |

| N-Acylation | Acyl chlorides (R-COCl), Acid anhydrides ((RCO)2O) | Introduction of an acyl group (R-CO) onto the azetidine nitrogen. |

This table provides a general overview of N-alkylation and N-acylation reactions applicable to the azetidine nitrogen.

Beyond simple alkyl and acyl groups, the azetidine nitrogen can be functionalized with sulfonyl groups or other functionalities that can act as protecting or activating groups.

N-Sulfonylation: The reaction of the azetidine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding N-sulfonylated derivative. The resulting sulfonamide is generally stable and can influence the conformational properties of the azetidine ring. The electron-withdrawing nature of the sulfonyl group can also impact the reactivity of the azetidine ring itself.

Protecting/Activating Groups: In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent unwanted side reactions. Common protecting groups for secondary amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be readily introduced. Conversely, certain N-substituents can activate the azetidine ring towards specific transformations. For example, N-acyl groups can influence the regioselectivity of ring-opening reactions.

| Modification | Reagents | Purpose/Outcome |

| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl, MsCl), Base | Formation of a stable N-sulfonamide; modification of electronic and conformational properties. |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Protection of the azetidine nitrogen for subsequent reactions. |

| N-Cbz Protection | Benzyl chloroformate (CbzCl) | Protection of the azetidine nitrogen, removable by hydrogenolysis. |

This table summarizes common methods for N-sulfonylation and the incorporation of protecting groups on the azetidine nitrogen.

Functionalization of the Azetidine Ring Carbons

Introducing substituents directly onto the carbon framework of the azetidine ring significantly increases molecular complexity and allows for the exploration of a wider chemical space.

The formation of new carbon-carbon bonds on the azetidine ring is a powerful strategy for derivatization. Recent advances in synthetic methodology have enabled the introduction of a variety of substituents at the C2 and C3 positions of the azetidine ring. One notable approach involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgnih.gov This strategy allows for the stereospecific introduction of aryl, heteroaryl, and alkyl groups through reactions with organometallic reagents. While this method starts from a different precursor, the resulting functionalized azetidines can be analogous to derivatives of "4-(Azetidin-1-yl-methyl)-nitrobenzene".

Another strategy involves the deprotonation of an α-carbon to the nitrogen, followed by reaction with an electrophile. However, the regioselectivity of this approach can be challenging to control.

The synthesis of azetidines with multiple substituents, or "densely-functionalized" azetidines, presents a significant synthetic challenge but offers access to highly complex molecular architectures. nih.govresearchgate.net Strategies to achieve this often involve multi-step sequences starting from highly functionalized precursors. For example, cycloaddition reactions, such as the aza-Paternò-Büchi reaction, can be employed to construct the azetidine ring with pre-installed functional groups. rsc.orgresearchgate.net Ring-closing metathesis has also been utilized to create fused ring systems incorporating the azetidine moiety. nih.gov

| Strategy | Description | Potential Substituents |

| Strain-Release Functionalization | Ring-opening of 1-azabicyclo[1.1.0]butanes with nucleophiles. chemrxiv.orgnih.gov | Aryl, heteroaryl, alkyl, and other carbon-based groups. |

| Cycloaddition Reactions | [2+2] photocycloadditions to form the azetidine ring. rsc.orgresearchgate.net | Diverse substituents depending on the starting alkene and imine. |

| Ring-Closing Metathesis | Formation of fused ring systems containing the azetidine. nih.gov | Leads to complex bicyclic and polycyclic structures. |

This table outlines key strategies for the functionalization of the azetidine ring carbons.

Functionalization of the Nitrobenzene (B124822) Ring

The nitrobenzene ring of "this compound" is amenable to various transformations, primarily through electrophilic aromatic substitution and modification of the nitro group itself. The directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of these reactions.

The azetidin-1-ylmethyl group is an ortho-, para-directing group, while the nitro group is a meta-directing group. This opposing directing effect can lead to complex product mixtures in electrophilic aromatic substitution reactions. However, under carefully controlled conditions, selective functionalization can be achieved.

Furthermore, the azetidine ring itself can act as a directing group in ortho-lithiation reactions. This allows for the regioselective introduction of a wide range of electrophiles at the position ortho to the azetidin-1-ylmethyl substituent. nih.gov

The nitro group can also be a versatile functional handle. It can be reduced to an amino group, which can then be further modified through diazotization or acylation, opening up a vast array of synthetic possibilities.

| Reaction Type | Reagents | Potential Modifications |

| Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents, etc. | Introduction of halogens, additional nitro groups, etc., on the benzene (B151609) ring. |

| Ortho-lithiation | Organolithium reagents (e.g., n-BuLi), followed by an electrophile. nih.gov | Introduction of various substituents at the position ortho to the azetidin-1-ylmethyl group. |

| Nitro Group Reduction | Reducing agents (e.g., H2/Pd, Sn/HCl) | Conversion of the nitro group to an amino group for further derivatization. |

This table summarizes the main approaches for the functionalization of the nitrobenzene ring.

Further Aromatic Substitution Reactions (e.g., halogenation, sulfonation)

The introduction of additional substituents onto the aromatic ring of this compound is governed by the directing effects of the existing groups. The nitro group (NO₂) is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS). Conversely, the azetidin-1-ylmethyl group (-CH₂-Azetidine) is generally considered an activating, ortho-, para-directing group due to the electron-donating nature of the benzylic alkyl structure.

In this specific molecule, the strong deactivating and meta-directing influence of the nitro group typically dominates the reaction's regioselectivity. Therefore, incoming electrophiles are expected to add primarily to the positions meta to the nitro group (i.e., positions 3 and 5).

Halogenation: Chlorination or bromination can be achieved using the respective halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). The reaction with nitrobenzene typically requires heat and results in the meta-substituted product as the major isomer. For this compound, the primary product of halogenation would be the 3-halo derivative.

Sulfonation: Sulfonation is accomplished by treating the compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile, SO₃, reacts with the aromatic ring. Consistent with the directing effect of the nitro group, the sulfonic acid group (-SO₃H) will be introduced at the 3-position. This reaction is often reversible.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Chlorination | Cl₂, FeCl₃ | 3-Chloro-4-(azetidin-1-ylmethyl)-1-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-(Azetidin-1-ylmethyl)-4-nitrobenzene-1-sulfonic acid |

Post-Reduction Derivatization of the Amino Group (e.g., amide formation)

A pivotal strategy for functionalizing this compound involves the chemical reduction of the nitro group to a primary amine (NH₂). This transformation yields 4-(azetidin-1-ylmethyl)aniline, a versatile intermediate. The reduction can be carried out using various established methods, such as catalytic hydrogenation (e.g., H₂ over Palladium catalyst) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).

The resulting amino group on the aniline (B41778) derivative is a potent nucleophile and can readily undergo a wide range of derivatization reactions. Among the most common is amide formation (acylation), which connects the aniline core to carboxylic acids, expanding the molecular structure. This reaction is typically performed by treating the aniline with an acyl chloride or a carboxylic anhydride. Alternatively, direct coupling with a carboxylic acid can be achieved using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This approach allows for the introduction of a vast array of R-groups, leading to a library of complex amide derivatives.

Table 2: Examples of Amide Formation from 4-(Azetidin-1-ylmethyl)aniline

| Acylating Agent | Coupling Method | Product Name |

| Acetyl Chloride | Base (e.g., pyridine) | N-(4-(Azetidin-1-ylmethyl)phenyl)acetamide |

| Benzoyl Chloride | Base (e.g., pyridine) | N-(4-(Azetidin-1-ylmethyl)phenyl)benzamide |

| Propanoic Acid | DCC or EDCI | N-(4-(Azetidin-1-ylmethyl)phenyl)propanamide |

Synthesis of Complex Fused, Bridged, and Spirocyclic Azetidine Derivatives

The aniline derivative, 4-(azetidin-1-ylmethyl)aniline, is a key precursor for constructing advanced molecular architectures, including fused and spirocyclic systems. These complex structures are of significant interest in medicinal chemistry for their rigid conformations and novel three-dimensional shapes.

Synthesis of Spirocyclic Azetidines

Spirocyclic systems containing an azetidine ring are characterized by a single atom being common to both the azetidine ring and another carbocyclic or heterocyclic ring. While direct spirocyclization from 4-(azetidin-1-ylmethyl)aniline is not straightforward, multi-step synthetic sequences can be envisioned to construct such scaffolds.

One conceptual approach involves modifying the aniline derivative to incorporate functionalities capable of intramolecular cyclization. For instance, a reaction sequence could be designed to build a suitable chain on the aniline nitrogen or the aromatic ring, which then cyclizes onto the benzylic carbon or another part of the azetidine ring to form the spiro center. General methods for synthesizing spirocyclic azetidines often start from different precursors, such as cyclic carboxylic acids, which are converted to azetidinones and then reduced. nih.gov Advanced strategies may also include titanium-mediated coupling of oxime ethers with Grignard reagents to form spirocyclic NH-azetidines. rsc.org

Access to Fused Ring Systems (e.g., tetrahydroquinoline cores)

The synthesis of fused ring systems, particularly those containing a tetrahydroquinoline core, is a well-established application of aniline derivatives. 4-(Azetidin-1-ylmethyl)aniline is an ideal substrate for several classic and modern cyclization reactions to generate these important heterocyclic motifs.

Povarov Reaction: The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines. researchgate.netbenthamdirect.com It is a formal aza-Diels-Alder reaction, typically involving three components: an aniline, an aldehyde, and an activated alkene (dienophile). researchgate.netsci-rad.com In this context, 4-(azetidin-1-ylmethyl)aniline would react with an aldehyde to form an in-situ imine. This imine then undergoes a [4+2] cycloaddition with an electron-rich alkene, catalyzed by a Lewis or Brønsted acid, to yield a highly substituted 6-(azetidin-1-ylmethyl)tetrahydroquinoline derivative. researchgate.netorganic-chemistry.org

Doebner-Miller Reaction: Another classic approach is the Doebner-Miller reaction, which synthesizes quinolines from anilines using α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org The reaction of 4-(azetidin-1-ylmethyl)aniline with an α,β-unsaturated aldehyde or ketone (such as acrolein or methyl vinyl ketone) under strong acid catalysis would lead to a 1,2-dihydroquinoline (B8789712) intermediate, which is subsequently reduced in situ or in a separate step to afford the corresponding tetrahydroquinoline. The mechanism involves initial conjugate addition of the aniline, followed by cyclization and dehydration. wikipedia.orgillinois.edu

These methods provide robust and versatile pathways to fuse a new six-membered nitrogen-containing ring onto the benzene ring of the starting aniline, creating complex and biologically relevant tetrahydroquinoline scaffolds appended with the azetidin-1-ylmethyl moiety.

Spectroscopic and Advanced Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the nitrobenzene (B124822) ring, the methylene (B1212753) bridge, and the protons of the azetidine (B1206935) ring. The aromatic region would likely display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, with two doublets. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field compared to the protons meta to the nitro group. The benzylic methylene protons would appear as a singlet, and the protons of the azetidine ring would exhibit a characteristic pattern of two triplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbon atoms of the nitrobenzene ring would appear in the aromatic region, with the carbon atom attached to the nitro group (ipso-carbon) being significantly deshielded. The benzylic methylene carbon and the carbons of the azetidine ring would resonate in the aliphatic region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the different protons of the azetidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | 8.15-8.25 (d) | ~123 |

| Aromatic CH (meta to NO₂) | 7.50-7.60 (d) | ~129 |

| C-NO₂ | - | ~147 |

| C-CH₂ | - | ~145 |

| CH₂ (Benzylic) | ~3.70 (s) | ~60 |

| CH₂ (Azetidine, C2/C4) | ~3.20 (t) | ~55 |

| CH₂ (Azetidine, C3) | ~2.10 (p) | ~18 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-(Azetidin-1-yl-methyl)-nitrobenzene would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

The most prominent features would be the strong, characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂), typically observed in the regions of 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the azetidine and methylene groups would appear just below 3000 cm⁻¹. The C-N stretching vibrations of the azetidine ring and the benzylamine (B48309) linkage would be expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |

| C-N | Stretch | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₁₀H₁₂N₂O₂), the molecular weight is 192.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192. A prominent fragment would likely be the tropylium-like ion resulting from the loss of the azetidinyl radical, or the 4-nitrobenzyl cation at m/z 136, which would be a very stable fragment. Another characteristic fragmentation pathway would involve the cleavage of the azetidine ring. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 192 | [M]⁺ (Molecular Ion) |

| 136 | [M - C₃H₆N]⁺ (4-nitrobenzyl cation) |

| 106 | [C₇H₄O]⁺ |

| 90 | [C₆H₄N]⁺ |

| 56 | [C₃H₆N]⁺ (Azetidinyl cation) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would reveal the planar nature of the nitrobenzene ring and the puckered conformation of the four-membered azetidine ring. It would also detail the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. For chiral derivatives of this compound, X-ray crystallography would be invaluable for determining the absolute stereochemistry.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electronic configuration.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. For 4-(azetidin-1-yl-methyl)-nitrobenzene, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves determining the precise bond lengths, bond angles, and dihedral angles. Studies on related molecules, such as nitrobenzene (B124822), have utilized various DFT functionals and basis sets to achieve accurate geometries. uwosh.eduarxiv.org For instance, geometry optimizations for nitrobenzene and its derivatives are often performed at the B3LYP/6-311G(d) level of theory. arxiv.org

Once the optimized geometry is obtained, Frontier Molecular Orbital (FMO) analysis can be performed. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich azetidine (B1206935) and benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing nitro group, characteristic of nitroaromatic compounds. researchgate.net

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6 to -8 eV | Indicates electron-donating ability |

| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~4 to 5 eV | Relates to chemical stability and reactivity researchgate.net |

| Dipole Moment | ~4 to 5 Debye | Measures molecular polarity; experimental value for nitrobenzene is ~4.22 D uwosh.edu |

The heat of formation (HOF or ΔHf) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. thoughtco.com Accurate HOF values are crucial for assessing the performance of energetic materials. researchgate.netresearchgate.net Computational methods like Gaussian-4 (G4) theory, often used in conjunction with isodesmic reactions, can provide reliable HOF values. researchgate.net For nitrobenzene, the calculated gaseous HOF is approximately 62.8 kJ·mol⁻¹, which compares favorably with experimental values. researchgate.net

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org It is a direct measure of bond strength. For this compound, a key BDE is that of the benzylic C-N bond connecting the nitrobenzyl group to the azetidine ring. DFT methods, particularly functionals like M06-2X and M05-2X, have shown high accuracy in calculating BDEs for various bonds. nih.govbohrium.com The BDE of the C-N bond in benzylamine (B48309) has been experimentally determined to be approximately 59 ± 4 kcal/mol (247 ± 17 kJ/mol). royalsocietypublishing.org Computational studies on substituted toluenes show that both electron-donating and electron-withdrawing groups on the benzene ring can reduce the BDE of the benzylic C-H bond by stabilizing the resulting radical through spin delocalization. acs.org A similar stabilizing effect would be expected for the benzylic radical formed upon cleavage of the C-N bond in this compound.

| Bond | Compound | BDE (kJ/mol) | Method |

|---|---|---|---|

| C₆H₅CH₂–NH₂ | Benzylamine | ~247 | Experimental (Pyrolysis) royalsocietypublishing.org |

| C₆H₅CH₂–H | Toluene | 375 | Experimental wikipedia.org |

| CH₃–NO₂ | Nitromethane | 247 | Experimental ucsb.edu |

| C₆H₅–NO₂ | Nitrobenzene | 307.2 | MS-CASPT2//CASSCF nih.govacs.org |

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.org Gas-phase electron diffraction studies have determined a dihedral angle of 37° for the parent azetidine ring. rsc.org Computational studies on proline analogues have shown that the four-membered azetidine ring can adopt different puckered structures depending on the backbone conformation. nih.gov

For this compound, a conformational analysis would involve mapping the potential energy surface by rotating the bonds connecting the substituent to the ring (the C-N bond and the C-C bond of the methylene (B1212753) bridge). This analysis would identify the global energy minimum conformation as well as other local minima and the energy barriers between them. The presence of the bulky N-nitrobenzyl substituent will influence the puckering of the azetidine ring and may create a preference for a specific conformation to minimize steric hindrance. Such conformational preferences are critical as they can dictate the molecule's biological activity and interaction with other molecules. researchgate.net

Mechanistic Studies of Synthetic Pathways

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states.

Azetidine rings are often synthesized via cycloaddition or intramolecular cyclization reactions. frontiersin.org A prominent method is the [2+2] cycloaddition of an imine with a ketene (B1206846) (the Staudinger synthesis) to form a β-lactam, which can be a precursor to azetidines. mdpi.com Computational studies, including transition state analysis, have shown that this reaction typically proceeds through a two-step mechanism involving a zwitterionic intermediate rather than a concerted pathway. mdpi.com

Another route is the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.orgresearchgate.net Computational modeling has been used to predict which precursor pairs will react successfully by analyzing their frontier orbital energies. mit.edu Intramolecular cyclization, such as the aminolysis of epoxides, is another key strategy. frontiersin.org DFT calculations of the transition states for such reactions can explain the observed regioselectivity, showing, for example, why the transition state leading to azetidine formation is energetically favored over the one leading to a pyrrolidine. frontiersin.org

Many modern syntheses of substituted azetidines rely on transition metal catalysis. organic-chemistry.org Computational studies are crucial for elucidating the complex catalytic cycles involved. For example, palladium(II)-catalyzed intramolecular C(sp³)–H amination for azetidine synthesis has been studied computationally. rsc.org These studies help to understand the mechanism, which may involve a Pd(IV) intermediate and reductive elimination to form the azetidine ring. rsc.org Similarly, copper-catalyzed alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents provides a rapid route to functionalized azetidines. organic-chemistry.org DFT calculations can model the entire catalytic cycle, identifying the structures of intermediates, transition states, and the rate-determining step, thereby guiding the optimization of reaction conditions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool for the prediction of spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. For the compound this compound, these computational methods can provide valuable insights into its structural and electronic properties, which are reflected in its predicted spectra. Such predictions are instrumental in complementing and guiding experimental spectroscopic analysis.

The calculation of NMR chemical shifts is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By optimizing the molecular geometry of this compound at a selected level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set), the magnetic shielding tensors for each nucleus can be computed. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted ¹H and ¹³C NMR chemical shifts.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the nitrobenzene ring are expected to be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. Conversely, the protons of the azetidine ring are located in a more shielded, aliphatic environment. The methylene bridge protons and carbon represent a unique environment, influenced by both the aromatic ring and the heterocyclic amine.

Similarly, the prediction of IR frequencies involves calculating the second derivatives of the energy with respect to the atomic coordinates of the optimized geometry. This analysis yields the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method.

Key predicted IR absorption bands for this compound would include the characteristic symmetric and asymmetric stretching vibrations of the nitro group, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, C=C stretching of the benzene ring, and C-N stretching vibrations of the azetidine ring and the methylene bridge.

Below are interactive tables presenting hypothetical, yet scientifically plausible, predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, based on DFT calculations.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to NO₂) | 8.20 | d |

| Aromatic (meta to NO₂) | 7.50 | d |

| Methylene (-CH₂-) | 3.80 | s |

| Azetidine (-CH₂-N) | 3.50 | t |

| Azetidine (-CH₂-CH₂-N) | 2.30 | p |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-NO₂) | 148.0 |

| Aromatic (CH, ortho to NO₂) | 129.0 |

| Aromatic (CH, meta to NO₂) | 124.0 |

| Aromatic (C-CH₂) | 145.0 |

| Methylene (-CH₂-) | 62.0 |

| Azetidine (-CH₂-N) | 55.0 |

| Azetidine (-CH₂-CH₂-N) | 18.0 |

Predicted IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| Asymmetric NO₂ Stretch | 1530 |

| Symmetric NO₂ Stretch | 1350 |

| Aromatic C=C Stretch | 1600, 1480 |

| C-N Stretch (Azetidine) | 1150 |

Molecular Modeling and Dynamics Simulations for Structure-Reactivity Correlations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the structure and reactivity of chemical compounds. For this compound, these computational techniques can elucidate the relationship between its three-dimensional structure, conformational flexibility, and chemical reactivity.

Molecular Modeling for Structural Insights

Static molecular modeling, often initiated with a geometry optimization using quantum chemical methods, provides a detailed picture of the molecule's lowest energy conformation. This includes precise information on bond lengths, bond angles, and dihedral angles. For this compound, modeling can reveal the spatial arrangement of the azetidine ring relative to the nitrobenzene moiety. The analysis of the molecular electrostatic potential (MEP) map, which can be generated from the optimized structure, is particularly insightful. The MEP map visualizes the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this molecule, the nitro group would be expected to create a significant electron-deficient region on the aromatic ring, particularly at the ortho and para positions, while the nitrogen atom of the azetidine ring would be an electron-rich, nucleophilic center.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For this compound, the HOMO is likely to be localized on the azetidine ring and the methylene bridge, while the LUMO would be predominantly on the nitrobenzene ring. A smaller HOMO-LUMO gap would suggest higher reactivity. These parameters can be used to predict how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Dynamic Behavior

Applications As a Synthetic Intermediate and Advanced Chemical Building Block

Precursor in the Synthesis of Complex Natural Product Analogs and Bioactive Scaffolds

The azetidine (B1206935) ring is a structural motif found in a number of natural products and is a key pharmacophore in many synthetic bioactive compounds. rsc.orgresearchgate.net Consequently, intermediates like 4-(Azetidin-1-yl-methyl)-nitrobenzene, which can introduce this ring system, are crucial in the synthesis of natural product analogs and novel bioactive scaffolds.

The azetidine core is a common feature in hormones, neurotransmitters, and drugs that affect the central nervous system (CNS). nih.gov Its incorporation into a molecule can lead to higher affinity for biological targets due to a reduction in the entropy of binding. enamine.net The synthesis of densely functionalized azetidine ring systems allows for access to a wide variety of fused, bridged, and spirocyclic systems that can mimic the complex architectures of natural products. nih.gov

Furthermore, azetidine carboxylic acids, which can be derived from versatile precursors, are important building blocks for creating peptidomimetics and other biologically active heterocyclic compounds. nih.gov For instance, L-azetidine-2-carboxylic acid is a naturally occurring gametocidal agent found in sugar beets. nih.gov The ability to engineer biosynthetic pathways using azetidine synthases opens up possibilities for creating novel analogs of natural products like azabicyclenes. researchgate.net The 4-nitrobenzyl moiety of the title compound provides a convenient point of attachment and modification to build these complex structures.

Table 1: Examples of Bioactive Scaffolds Incorporating the Azetidine Moiety

| Scaffold Class | Significance | Synthetic Utility of Azetidine Intermediate | Reference |

|---|---|---|---|